Cas no 2137595-65-2 (2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline)
2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline
- 2137595-65-2
- EN300-801645
- 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline
-
- Inchi: 1S/C13H14FN3/c14-10-3-4-11-9(6-10)7-13(17-15)12(16-11)5-8-1-2-8/h3-4,6-8,17H,1-2,5,15H2
- InChI Key: DZPORUGOAIQAMG-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C=C(C(CC1CC1)=N2)NN
Computed Properties
- Exact Mass: 231.11717562g/mol
- Monoisotopic Mass: 231.11717562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.9Ų
2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801645-0.05g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-801645-0.1g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
| Enamine | EN300-801645-0.25g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
| Enamine | EN300-801645-0.5g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-801645-1.0g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-801645-2.5g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-801645-5.0g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
| Enamine | EN300-801645-10.0g |
2-(cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline |
2137595-65-2 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 |
2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline
Comprehensive Overview of 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline (CAS No. 2137595-65-2)
2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound, identified by CAS No. 2137595-65-2, combines a cyclopropylmethyl group, a fluoro substituent, and a hydrazinyl moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with current trends in precision medicine and antibiotic development.
The structural complexity of 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline allows for diverse chemical modifications, enabling the creation of novel compounds with tailored properties. Its quinoline core is known for its bioisosteric properties, often mimicking natural heterocycles in biological systems. This characteristic has led to its exploration in cancer therapeutics and neurodegenerative disease research, addressing pressing global health challenges. Recent studies highlight its role in modulating enzyme activity and receptor binding, topics frequently searched in academic and industrial databases.
From a synthetic chemistry perspective, the hydrazinyl group in CAS No. 2137595-65-2 offers a reactive handle for further derivatization, facilitating the development of high-throughput screening libraries. This aligns with the growing demand for fragment-based drug design (FBDD) and combinatorial chemistry, as evidenced by rising search volumes for these methodologies. The compound’s fluoro substituent also enhances its metabolic stability, a critical factor in ADME optimization—a hot topic in pharmaceutical R&D.
Environmental and regulatory considerations are increasingly shaping compound utilization, and 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline is no exception. Its design reflects principles of green chemistry, such as reduced halogen burden (single fluorine substitution) and biodegradability potential from the cyclopropyl motif. These attributes resonate with industry shifts toward sustainable synthesis, a frequently queried term in scientific and regulatory forums.
Analytical characterization of CAS No. 2137595-65-2 typically involves advanced techniques like LC-MS, NMR spectroscopy, and X-ray crystallography, underscoring its importance in quality control for preclinical studies. The compound’s purity profile is crucial given its applications in high-potency API (HPAPI) development, another trending search term among pharmaceutical professionals. Stability studies under varying pH and temperature conditions further validate its suitability for formulation development.
In summary, 2-(Cyclopropylmethyl)-6-fluoro-3-hydrazinylquinoline represents a convergence of structural ingenuity and practical utility, addressing contemporary needs in drug discovery and materials science. Its CAS No. 2137595-65-2 serves as a key identifier for researchers exploring heterocyclic chemistry and medicinal chemistry innovations, making it a compound of enduring relevance in scientific literature and patent filings.
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